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Compound of Interest

Compound Name: 2'-Ethoxyacetophenone

Cat. No.: B363060

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-
Ethoxyacetophenone, a key chemical intermediate. The document details its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering
valuable data for substance identification, purity assessment, and structural elucidation in
research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2'-Ethoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3)[1]
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.74 dd 1H Ar-H

7.43 dad 1H Ar-H

6.97 t 1H Ar-H

6.93 d 1H Ar-H

4.13 q 2H -OCH2CHs
2.63 s 3H -C(O)CHs
1.48 t 3H -OCH2CHs

13C NMR (100 MHz, CDCls)

Chemical Shift (8) ppm Assighment
200.5 C=0
157.0 Ar-C
133.5 Ar-C
130.5 Ar-C
128.5 Ar-C
120.0 Ar-C
112.5 Ar-C

64.0 -OCH2CHs
315 -C(O)CHs
14.5 -OCH2CHs

Note: Specific 13C NMR peak assignments for 2'-Ethoxyacetophenone were not explicitly
found in the search results. The provided assignments are based on typical chemical shifts for
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the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron lonization (EI)[1]

m/z Relative Intensity (%) Assignment

164 22.7 [M]* (Molecular lon)

149 38.4 [M-CHs]*

121 100.0 [M-C2Hs0]* or [M-COCHs]*
93 13.5

65 11.8

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2'-Ethoxyacetophenone was not explicitly available.

However, based on its functional groups, the following characteristic absorption bands are

predicted. These predictions are supported by the IR spectra of structurally similar compounds

such as p-Ethoxyacetophenone and other acetophenone derivatives.

Wavenumber (cm—?) Intensity Assignment

~3050 Medium-Weak Aromatic C-H Stretch

~2080-2850 Medium Aliphatic C-H Stretch (-CHz, -
CHs)

~1680 Strong C=0 Stretch (Aryl Ketone)

~1600, ~1480 Medium-Weak Aromatic C=C Stretch

~1250 Strong Aryl-O-C Stretch (Asymmetric)

~1040 Medium Aryl-O-C Stretch (Symmetric)

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2'-Ethoxyacetophenone (approximately 5-20 mg) is
dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCls), ina5
mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal
standard for chemical shift referencing (0 ppm), although modern spectrometers can
reference the residual solvent peak.[2]

'H NMR Spectroscopy: The *H NMR spectrum is acquired on a 400 MHz spectrometer.[3]
Standard acquisition parameters include a 30-45 degree pulse angle, an acquisition time of
2-4 seconds, and a relaxation delay of 1-5 seconds. Multiple scans (typically 8 to 16) are
collected and averaged to improve the signal-to-noise ratio.

13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same spectrometer,
operating at a frequency of 100 MHz.[3] Due to the low natural abundance and smaller
magnetic moment of the 13C nucleus, a larger number of scans (hundreds to thousands) and
a longer acquisition time are typically required to obtain a spectrum with an adequate signal-
to-noise ratio.[4] Broadband proton decoupling is employed to simplify the spectrum to single
lines for each unique carbon atom.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As 2'-Ethoxyacetophenone is a liquid at room temperature, the
spectrum can be obtained using the neat liquid. A common method is Attenuated Total
Reflectance (ATR), where a single drop of the liquid is placed directly onto the ATR crystal
(e.g., diamond or zinc selenide).[5][6] Alternatively, a thin film of the liquid can be prepared
by placing a drop between two salt plates (e.g., NaCl or KBr).[7]

Data Acquisition: A background spectrum of the clean, empty ATR crystal or salt plates is
recorded first.[8] The sample is then placed on the crystal or between the plates, and the
sample spectrum is acquired. The instrument typically scans the mid-infrared range from
4000 to 400 cm~1.[5] Multiple scans are co-added to enhance the signal-to-noise ratio. The
final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™2).
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Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via a direct insertion probe or after separation by gas chromatography
(GC). The sample is volatilized in a high vacuum environment.[9]

lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).[10] This causes the molecules to ionize, forming a
molecular ion ([M]*), and to fragment in a characteristic and reproducible manner.[10]

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and
fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A
detector then records the abundance of each ion. The resulting mass spectrum is a plot of
relative ion abundance versus m/z.[11]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2'-Ethoxyacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2'-Ethoxyacetophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b363060#2-ethoxyacetophenone-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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